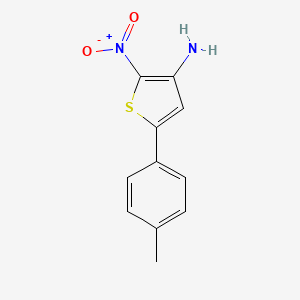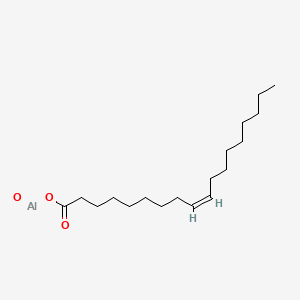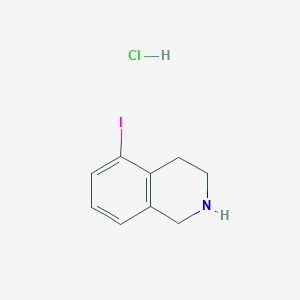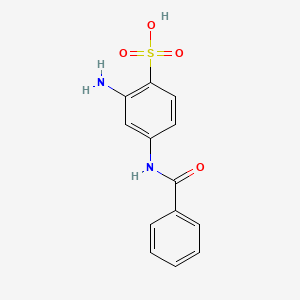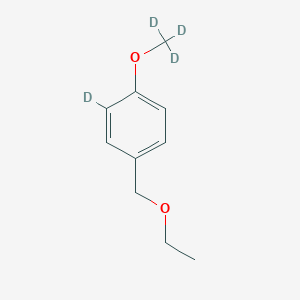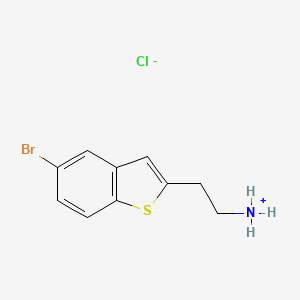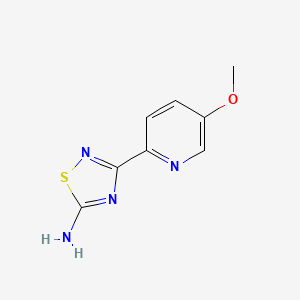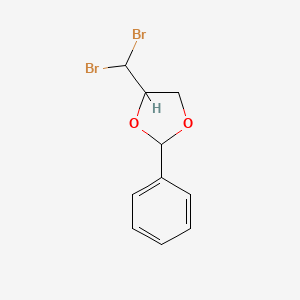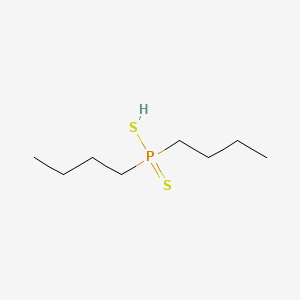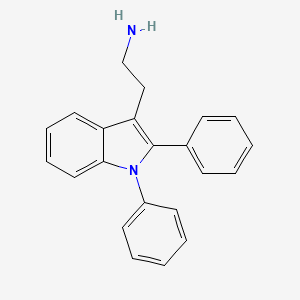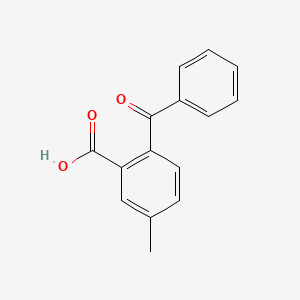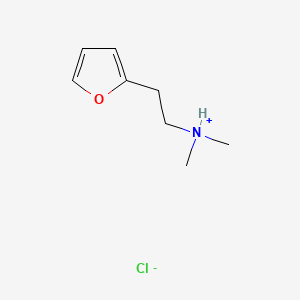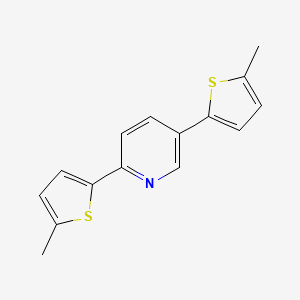
2,5-di-(5-Methylthiophen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-di-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 5 positions with 5-methylthiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(5-Methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the transformation of 1,2,4-triazine rings into pyridine rings via an aza-Diels–Alder reaction with various dienophiles . Another method includes the condensation of α-imino esters with isonitrosoacetophenone hydrazones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-di-(5-Methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2,5-di-(5-Methylthiophen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, particularly with metals like platinum and iridium.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 2,5-di-(5-Methylthiophen-2-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique photophysical properties, such as luminescence, which are useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-di-(5-Methylthiophen-2-yl)pyridine is unique due to the presence of two 5-methylthiophen-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and OLED materials .
Properties
Molecular Formula |
C15H13NS2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,5-bis(5-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C15H13NS2/c1-10-3-7-14(17-10)12-5-6-13(16-9-12)15-8-4-11(2)18-15/h3-9H,1-2H3 |
InChI Key |
SAYAEEXTTXPCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=C(C=C2)C3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


